2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide
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Overview
Description
2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloroquinoline moiety linked to a cyanocyclobutyl group through an oxyacetamide linkage
Preparation Methods
The synthesis of 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of 5-chloroquinolin-8-ol: This intermediate is prepared by chlorination of quinoline followed by hydroxylation.
Synthesis of 5-chloroquinolin-8-yl oxyacetate: The 5-chloroquinolin-8-ol is reacted with chloroacetic acid in the presence of a base to form the oxyacetate.
Formation of the cyanocyclobutyl intermediate: Cyclobutanone is reacted with cyanide to form the cyanocyclobutyl group.
Coupling reaction: The 5-chloroquinolin-8-yl oxyacetate is coupled with the cyanocyclobutyl intermediate in the presence of a coupling agent to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.
Scientific Research Applications
2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide has a wide range of scientific research applications, including:
Biology: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as methionine aminopeptidase and sirtuin 1, which play key roles in cellular processes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide can be compared with other similar compounds, such as:
Cloquintocet-mexyl: This compound is also a quinoline derivative with a similar chloroquinoline moiety.
5-chloroquinolin-8-yl phenylcarbamate: This compound shares the chloroquinoline core but differs in its functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-(1-cyanocyclobutyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(17(11-19)7-3-8-17)15(22)10-23-14-6-5-13(18)12-4-2-9-20-16(12)14/h2,4-6,9H,3,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYZXLWEUJJKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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